Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a dioxole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine typically involves the reaction of benzo[1,3]dioxole derivatives with appropriate benzyl amine derivatives. One common method involves the use of benzo[1,3]dioxole-5-carbaldehyde and 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its antitumor activity may involve the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine.
2-Methoxybenzylamine: Another precursor used in the synthesis.
This compound derivatives: Various derivatives with modifications on the benzylamine moiety.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and a methoxybenzylamine moiety makes it a versatile compound for various applications in research and industry.
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antitumor agent. This article explores its synthesis, biological mechanisms, and relevant research findings.
1. Chemical Structure and Properties
The compound features a benzo[1,3]dioxole moiety linked to a methoxy-benzyl amine group. Its molecular formula is C16H17NO3 with a molecular weight of approximately 303.77 g/mol. The presence of both the dioxole and amine functionalities suggests a diverse range of reactivity and potential bioactivity.
2. Synthesis
This compound is synthesized through various methods, often involving the reaction of benzo[1,3]dioxol-5-ylmethanol with different acyl chlorides. Solvents such as tetrahydrofuran and dichloromethane are typically employed to achieve optimal yields.
3. Biological Activity
Antitumor Activity:
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cells. The compound's mechanism of action appears to involve:
- Induction of Apoptosis: It triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: The compound causes arrest at the S-phase and G2/M-phase of the cell cycle, preventing further proliferation.
In a study comparing its effects with standard chemotherapeutics like doxorubicin, it was found that certain derivatives exhibited lower IC50 values, indicating higher potency against cancer cells .
Antimicrobial Properties:
In addition to its antitumor activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Interaction with Enzymes/Receptors: The compound may modulate specific cellular pathways by interacting with enzymes or receptors involved in apoptosis and cell cycle regulation .
- Molecular Docking Studies: These studies suggest that the compound can bind effectively to targets associated with cancer progression, further supporting its potential use in therapeutic applications .
5. Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several derivatives of this compound against HepG2 and HCT116 cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of doxorubicin, showcasing their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it exhibited notable inhibitory effects on bacterial growth, warranting further exploration into its application as an antimicrobial agent .
6. Research Findings Summary Table
Activity | Cell Line/Pathogen | IC50 Value (µM) | Comparison Drug | Comparison IC50 (µM) |
---|---|---|---|---|
Antitumor | HepG2 | 2.38 | Doxorubicin | 7.46 |
Antitumor | HCT116 | 1.54 | Doxorubicin | 8.29 |
Antitumor | MCF-7 | 4.52 | Doxorubicin | 4.56 |
Antimicrobial | Staphylococcus aureus | - | - | - |
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15/h2-8,17H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXFWQPWQPWGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354768 |
Source
|
Record name | SBB027980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418774-45-5 |
Source
|
Record name | SBB027980 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.